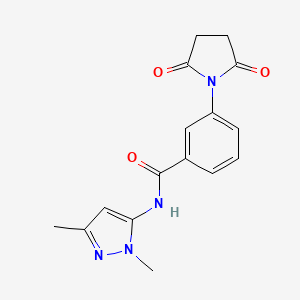

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the pyrazole derivative and a benzoyl chloride derivative in the presence of a base such as triethylamine.

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with succinic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Monoclonal Antibody Production

Recent studies have demonstrated that this compound can significantly enhance monoclonal antibody production in cell cultures. Specifically, it has been shown to suppress cell growth while increasing both the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production processes. This dual effect not only improves the yield of antibodies but also maintains cell viability, making it a valuable additive in biopharmaceutical manufacturing .

Glycosylation Control

The compound has also been implicated in controlling the level of galactosylation on monoclonal antibodies, which is a critical quality attribute for therapeutic proteins. By modulating the glycan profile during production, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can enhance the efficacy and safety profiles of therapeutic antibodies .

Anticancer Activity

The structural components of this compound have been linked to anticancer properties. Its derivatives have shown promise as inhibitors of PARP (Poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to synthetic lethality in cancer cells deficient in DNA repair pathways (e.g., BRCA1/2-deficient cells), thus providing a potential therapeutic avenue for treating certain types of cancers .

Case Studies

Wirkmechanismus

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Biologische Aktivität

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a benzamide and a pyrrolidine derivative. The structural formula can be represented as follows:

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown submicromolar IC50 values in MIA PaCa-2 pancreatic cancer cells, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.25 | MIA PaCa-2 |

| Compound B | 0.30 | MDA-MB-436 (BRCA1) |

| N-(1,3-Dimethyl...) | 0.20 | Various Cancer Lines |

The mechanism by which this compound exerts its biological effects may involve modulation of autophagy and inhibition of the mTORC1 pathway. Studies indicate that related compounds can disrupt autophagic flux under nutrient deprivation conditions, leading to increased accumulation of LC3-II, a marker for autophagy . This suggests that the compound may selectively target cancer cells under metabolic stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications to the pyrazole ring and the benzamide structure significantly affect their antiproliferative potency. For example, substituents on the benzamide moiety can enhance binding affinity to target proteins involved in cell proliferation and survival pathways .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 | Increased potency |

| Addition of halogens | Enhanced binding |

| Alteration of methyl groups | Variable effects |

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings:

- Case Study 1 : A study evaluated the effects of a pyrazole derivative on breast cancer cells and reported a significant reduction in cell viability compared to control treatments.

- Case Study 2 : Another investigation focused on pancreatic cancer models where treatment with N-(1,3-dimethyl...) led to apoptosis in tumor cells through autophagy modulation.

Eigenschaften

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-10-8-13(19(2)18-10)17-16(23)11-4-3-5-12(9-11)20-14(21)6-7-15(20)22/h3-5,8-9H,6-7H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNHECOFHMKYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.